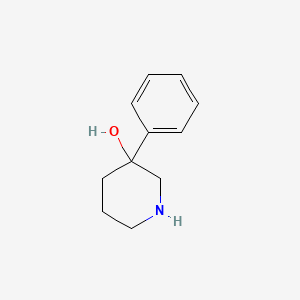

3-Phenylpiperidin-3-ol

Description

Significance of Piperidine (B6355638) Scaffolds in Bioactive Compounds

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural unit in a vast array of biologically active molecules. ijnrd.orgresearchgate.net Its prevalence and versatility have cemented its status as a critical component in drug discovery and development. encyclopedia.pubresearchgate.net

Piperidine scaffolds are widespread in nature, forming the core of numerous alkaloids with significant physiological effects. ijnrd.org Examples include piperine, the compound responsible for the pungency of black pepper, and lobeline, found in Indian tobacco. ijnrd.org In the realm of synthetic pharmaceuticals, the piperidine motif is even more ubiquitous. It is a key component in a diverse range of drugs, including antipsychotics like haloperidol (B65202) and risperidone, as well as analgesics, antihistamines, and anticancer agents. researchgate.netatamanchemicals.com The integration of the piperidine ring often enhances the pharmacokinetic and pharmacodynamic properties of a drug molecule. researchgate.net

Table 1: Examples of Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class |

| Haloperidol | Antipsychotic |

| Risperidone | Antipsychotic |

| Donepezil | Alzheimer's Therapy |

| Meperidine | Analgesic |

| Fentanyl | Analgesic |

| Loperamide | Antidiarrheal |

| Paroxetine | Antidepressant |

| Ritalin (Methylphenidate) | Stimulant |

This table provides illustrative examples and is not exhaustive.

The piperidine scaffold is considered a "privileged structure" in medicinal chemistry. mdpi.comnih.govnih.gov This term refers to molecular frameworks that are able to bind to multiple, unrelated biological targets, making them highly versatile starting points for drug design. cambridgemedchemconsulting.com The three-dimensional and flexible nature of the piperidine ring allows it to present substituents in a variety of spatial orientations, facilitating interactions with the complex binding sites of proteins. cambridgemedchemconsulting.comresearchgate.net This structural adaptability, combined with its favorable physicochemical properties, makes the piperidine motif a powerful tool for medicinal chemists to fine-tune the efficacy and selectivity of drug candidates. cambridgemedchemconsulting.comresearchgate.net

Overview of 3-Hydroxypiperidines as Key Pharmacophores

Within the broader class of piperidine-containing compounds, 3-hydroxypiperidines represent a particularly important pharmacophore. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger or block its biological response. mdpi.com The presence of a hydroxyl group at the 3-position of the piperidine ring introduces specific chemical properties that are crucial for biological activity.

The 3-hydroxypiperidine (B146073) moiety possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images (enantiomers). This chirality is often critical for biological activity, as one enantiomer may exhibit significantly greater potency or a different pharmacological profile than the other.

The piperidine ring in 3-hydroxypiperidine typically adopts a chair conformation, which is the most stable arrangement for six-membered rings. The substituents on the ring, including the hydroxyl group, can occupy either axial or equatorial positions. The preferred conformation is influenced by a variety of factors, including steric hindrance and the potential for intramolecular hydrogen bonding. Nuclear magnetic resonance (NMR) studies have shown that while the equatorial position is generally favored for the hydroxyl group to minimize steric interactions, both orientations can exist in equilibrium.

A fascinating aspect of 3-hydroxypiperidines and other related polyhydroxylated piperidines (often called azasugars) is their ability to act as mimics of carbohydrates. researchgate.netresearchgate.net Many enzymes, known as glycosidases, are responsible for the processing of carbohydrates in the body. researchgate.net Iminosugars, which include 3-hydroxypiperidines, can mimic the structure of the natural carbohydrate substrates of these enzymes. mdpi.com By binding to the active site of a glycosidase, these mimics can act as competitive inhibitors, blocking the enzyme's normal function. researchgate.net This inhibitory activity makes them promising candidates for the development of therapeutic agents for a range of diseases, including viral infections, diabetes, and cancer, where carbohydrate-processing enzymes play a crucial role. researchgate.netmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11(7-4-8-12-9-11)10-5-2-1-3-6-10/h1-3,5-6,12-13H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBQDFYSFZZSMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450400 | |

| Record name | 3-phenylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23396-50-1 | |

| Record name | 3-phenylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23396-50-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Phenylpiperidin 3 Ol and Its Derivatives

Stereoselective Synthesis Strategies

The controlled three-dimensional arrangement of atoms is a critical aspect of synthesizing potent and selective bioactive molecules. Stereoselective synthesis allows for the preparation of specific stereoisomers, which can exhibit vastly different pharmacological profiles.

Enantioselective Approaches

Enantioselective synthesis focuses on the preferential formation of one of two enantiomers. Various methods have been developed to achieve high enantiomeric purity in the synthesis of 3-phenylpiperidin-3-ol and related compounds.

A highly efficient and concise route to 2-phenylpiperidin-3-ol derivatives involves the ring expansion of prolinols. thieme-connect.comresearchgate.netpitt.edu This strategy is notable for its stereospecificity and the ready availability of starting materials from the chiral pool, such as L-proline and D-proline. thieme-connect.com The core of this method consists of two key steps: a one-pot reduction/Grignard addition to a proline ester, followed by the ring expansion of the resulting prolinol. thieme-connect.comresearchgate.netresearchgate.net

The reaction of an N-protected proline ester with a reducing agent like diisobutylaluminium hydride (DIBAL-H) followed by the addition of a phenyl Grignard reagent yields a prolinol intermediate. thieme-connect.comthieme-connect.com Subsequent treatment with trifluoroacetic anhydride (B1165640) and a base such as triethylamine (B128534) induces a ring expansion to furnish the desired 2-phenylpiperidin-3-ol derivative. thieme-connect.comwhiterose.ac.uk The stereochemistry of the final product is dictated by the stereocenter in the starting proline, allowing for access to different stereoisomers. thieme-connect.com

Table 1: Key Transformations in the Ring Expansion of Prolinols

| Step | Reactants | Reagents | Product | Reference |

| 1 | N-benzylproline ethyl ester | DIBAL-H, Phenylmagnesium bromide | N-benzyl-2-(hydroxyphenylmethyl)pyrrolidine | thieme-connect.comthieme-connect.com |

| 2 | N-alkyl-2-(hydroxyphenylmethyl)pyrrolidine | Trifluoroacetic anhydride, Triethylamine | N-alkyl-2-phenylpiperidin-3-ol | thieme-connect.comwhiterose.ac.uk |

This methodology has been successfully applied to the synthesis of precursors for important pharmaceutical agents, highlighting its practical utility. thieme-connect.com

The use of readily available, enantiomerically pure natural products as starting materials, known as chiral pool synthesis, is a powerful strategy for asymmetric synthesis. Several natural products have been employed for the synthesis of this compound derivatives.

From L-(+)-tartaric acid: A convenient synthesis of (2S,3S)-3-hydroxypipecolic acid, a related piperidine (B6355638) derivative, has been developed starting from the inexpensive and abundant L-(+)-tartaric acid. researchgate.netresearchgate.net

From L-glutamic acid: (2S,3S)-3-hydroxypipecolic acid has also been synthesized from L-glutamic acid. researchgate.net

From D-mannitol: (R)-2,3-O-cyclohexylidene glyceraldehyde, which is easily prepared on a large scale from D-mannitol, serves as a versatile chiral building block. mdpi.com

From L-ascorbic acid: Formal syntheses of both cis and trans 3-hydroxypipecolic acids have been achieved starting from L-ascorbic acid. researchgate.net

These approaches leverage the inherent chirality of the starting materials to control the stereochemistry of the final piperidine products.

Catalytic asymmetric reactions offer an efficient means to generate chiral molecules, often with high enantioselectivity, using only a small amount of a chiral catalyst.

Iridium(I)-catalyzed Hydrogenation: Asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts using an iridium(I) catalyst containing a P,N-ligand has been reported. mdpi.com This method provides access to enantioenriched piperidines through a proposed outer-sphere dissociative mechanism where the stereochemistry is set during a stereoselective enamine protonation. mdpi.com

Palladium-catalyzed Asymmetric Allylic Amination: A concise and practical catalytic asymmetric synthesis of piperidine derivatives has been achieved utilizing a palladium-catalyzed asymmetric allylic amination as a key step. researchgate.net

Cobalt(III)(salen)-catalyzed Hydrolytic Kinetic Resolution: While applied to related piperidine structures, the principle of hydrolytic kinetic resolution catalyzed by chiral cobalt(III)(salen) complexes could potentially be applied to resolve racemic mixtures of this compound, although direct application has yielded poor selectivities in some cases. ethz.ch

Table 2: Examples of Catalytic Asymmetric Reactions in Piperidine Synthesis

| Catalyst System | Reaction Type | Substrate | Product | Key Feature | Reference |

| Iridium(I)/P,N-ligand | Asymmetric Hydrogenation | 2-Substituted Pyridinium Salt | Enantioenriched Piperidine | Stereoselective enamine protonation | mdpi.com |

| Palladium/Chiral Ligand | Asymmetric Allylic Amination | Allylic Substrate | Chiral Piperidine Precursor | High enantioselectivity | researchgate.net |

Stereodivergent synthesis provides access to multiple stereoisomers of a product from a common starting material by altering the reaction conditions or reagents. This approach is particularly valuable for creating libraries of stereochemically diverse compounds for biological screening.

A stereodivergent and highly diastereoselective synthesis of both cis- and trans-2-substituted 3-piperidinols has been developed. researchgate.net This method is scalable and provides access to either diastereomer with high selectivity (dr up to >19:1). researchgate.net The intramolecular aza-Michael reaction has also been utilized for the stereodivergent synthesis of 2,3-disubstituted piperidines, achieving high yields and diastereoselectivities. ajol.info These strategies offer a flexible and efficient route to a range of stereoisomers of this compound derivatives. researchgate.net

Diastereoselective Approaches

Diastereoselective synthesis aims to control the formation of one or more new stereocenters in a molecule that already contains at least one stereocenter.

A notable diastereoselective approach involves the addition of organometallic reagents to chiral aldehydes. For instance, the addition of Büchi's Grignard reagent to a chiral serinal has been reported as a key step in the asymmetric synthesis of (2R,3R)- and (2R,3S)-3-hydroxypipecolic acids. researchgate.net Another example is the stereocontrolled reduction of a piperidin-3-one (B1582230) intermediate to yield a cis-2,3-disubstituted piperidine. researchgate.net

Furthermore, a highly diastereoselective four-component synthesis has been developed to produce polysubstituted 2-piperidinones with three and four stereogenic centers, showcasing the power of multicomponent reactions in constructing complex piperidine scaffolds with high stereocontrol. mdpi.com Gold-catalyzed cyclization of N-homopropargyl amides, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement, also provides piperidin-4-ols with excellent diastereoselectivity. nih.gov

Nucleophilic Additions to N-Acyliminium Ions

The synthesis of disubstituted piperidine derivatives can be achieved with high diastereoselectivity through the reaction of N-acyliminium ions with nucleophiles. beilstein-journals.org These N-acyliminium ions, which can be generated from N-Boc-piperidines, serve as valuable intermediates for creating a variety of alkaloids containing a piperidine skeleton. beilstein-journals.org The "indirect cation pool" method is an effective way to generate these six-membered N-acyliminium ions for reaction with various nucleophiles. beilstein-journals.org

A notable application of this methodology is the highly diastereoselective synthesis of 2,3-disubstituted piperidines by reacting N-acyliminium ions with aryl- and alkenyl boronic acids. rsc.org This approach has been successfully applied as a key step in the synthesis of the neurokinin NK1 receptor antagonist (±)-L-733,060. rsc.org Furthermore, the addition of potassium alkyltrifluoroborates to cyclic N-acyliminium ions derived from N-benzyl-3,4,5-triacetoxy-pyrrolidin-2-one leads to the formation of 5-substituted-pyrrolidin-2-ones. researchgate.net

The stereoselectivity of these nucleophilic additions can be influenced by the resident stereogenic center in chiral pyrrolidine (B122466) derivatives. thieme-connect.de For instance, the addition of allylsilanes and allyltin (B8295985) reagents to O-tert-butyldimethylsilyl-substituted 2-methoxypyrrolidines generally results in cis-addition. thieme-connect.de

One-Pot Reduction/Grignard Addition Sequences

The Grignard reaction is a versatile tool in organic synthesis. For instance, Grignard reagents can be combined with pyrazole (B372694) to synthesize derivatives like 4-phenylpiperidin-4-ol (B156043) substituted pyrazole. researchgate.net When planning a synthesis using Grignard reagents, it's important to consider that they add once to aldehydes to form secondary alcohols and once to ketones to yield tertiary alcohols. masterorganicchemistry.com Esters, on the other hand, react twice with Grignard reagents to produce tertiary alcohols with two identical R groups. masterorganicchemistry.com

In some cases, the formation of the Grignard reagent itself requires careful monitoring. For example, the reaction to form an aryl Grignard reagent can be followed by gas chromatography-mass spectrometry (GCMS) to ensure its successful formation before proceeding with the subsequent addition to a ketone. umw.edu An alternative to traditional Grignard reactions, particularly for aryl chlorides, involves the use of isopropyl magnesium chloride. umw.edu

The table below summarizes the outcomes of Grignard reactions with different carbonyl compounds.

| Carbonyl Compound | Grignard Reagent (R-MgX) | Product |

| Aldehyde | Adds once | Secondary Alcohol |

| Ketone | Adds once | Tertiary Alcohol |

| Ester | Adds twice | Tertiary Alcohol (with two identical R groups from the Grignard) |

Reductive Amination Strategies

Reductive amination is a widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones) and an amine, followed by the reduction of the imine intermediate. jocpr.com This technique is particularly useful for creating substituted amines while avoiding the common problem of multiple alkylations that can occur with direct alkylation methods. masterorganicchemistry.com

The process can be carried out in a single pot by mixing the amine and carbonyl compound with a reducing agent like sodium cyanoborohydride (NaBH₃CN) at a lower pH. chemistrysteps.com NaBH₃CN is often preferred over sodium borohydride (B1222165) (NaBH₄) because it is a weaker reducing agent and can selectively reduce the imine in the presence of the aldehyde or ketone, thus preventing the premature reduction of the starting carbonyl compound. masterorganicchemistry.com Another suitable reducing agent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

The scope of reductive amination is generally limited to ammonia, primary amines, and secondary amines, as the amine must have at least one hydrogen atom attached to the nitrogen for the initial condensation with the carbonyl group to occur. chemistrysteps.com Catalyst-controlled reductive amination using transition metal catalysts, such as ruthenium, iridium, and nickel complexes, offers enhanced selectivity. jocpr.com

Intramolecular reductive amination can be employed to synthesize cyclic amines. For example, an enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid features a key one-pot azide (B81097) reductive cyclization of an aldehyde. mdpi.com

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions provide a powerful strategy for the synthesis of piperidine rings. These methods include alkene cyclization, radical cyclization, and hydroamination.

Alkene Cyclization: Intramolecular cyclization of alkenes can be initiated by various means. For example, a gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. mdpi.com Another approach involves a hydride transfer/cyclization cascade of alkene group-bearing amides. mdpi.com Furthermore, transition-metal-free intramolecular Friedel–Crafts reactions can be achieved through alkene activation with an acid catalyst like trifluoroacetic acid (TFA). d-nb.info Hypervalent iodine(III) reagents can also mediate the intramolecular halocyclization of alkenes to produce a variety of halogenated cyclic compounds. beilstein-journals.org

Radical Cyclization: Radical-mediated amine cyclization is another effective method. For instance, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes. mdpi.com Another strategy involves the use of triethylborane (B153662) as a radical initiator for the cyclization of 1,6-enynes to produce polysubstituted alkylidene piperidines. mdpi.com The diastereoselective synthesis of 2,6-disubstituted 3-hydroxypiperidine (B146073) derivatives has been achieved through radical cyclization. capes.gov.br Additionally, photoredox-catalyzed radical cyclization of unactivated alkene-substituted β-ketoesters represents a modern approach to constructing complex cyclic systems. nih.gov

Hydroamination: Hydroamination, the addition of an N-H bond across a C-C multiple bond, is an atom-economical method for forming C-N bonds. d-nb.info Intramolecular hydroamination can be catalyzed by various metal complexes, including those of rare-earth metals, to synthesize nitrogen heterocyclic compounds. d-nb.inforesearchgate.net For example, an iridium catalyst with a specific ligand, DIP-Ad-SEGPHOS, has been shown to be effective for the remote hydroamination of disubstituted alkenes. nih.gov A stereoselective reductive hydroamination/cyclization cascade of alkynes, mediated by acid, can also lead to the formation of piperidines. mdpi.com

Catalytic Kinetic Resolution

Catalytic kinetic resolution is a valuable technique for obtaining enantioenriched amines. A notable method involves the use of achiral N-heterocyclic carbenes (NHCs) and chiral hydroxamic acids to achieve the kinetic resolution of disubstituted piperidines with practical selectivity factors. nih.gov

This method has revealed a significant conformational effect, where cis and trans-substituted piperidine isomers exhibit different reactivity and selectivity. nih.gov Specifically, in the kinetic resolution of 2,3-disubstituted piperidines, substrates with a cis configuration react faster and with higher selectivity than their trans counterparts. nih.govethz.ch For example, with cis-2-phenylpiperidin-3-ol, a selectivity factor (s-factor) of 24 was obtained, whereas the trans diastereomer showed essentially no selectivity. nih.gov

Computational (DFT) and detailed experimental studies have shown a strong preference for the acylation of conformers where the α-substituent is in the axial position. nih.gov This work supports a concerted 7-membered transition state model for the acyl transfer and expands the utility of this kinetic resolution method. nih.gov

The table below presents data on the kinetic resolution of 2,3-disubstituted piperidines.

| Substrate | Configuration | s-factor | Conversion (%) | Time (h) |

| 2-phenylpiperidin-3-ol | cis | 24 | 33 | 48 |

| 2-phenylpiperidin-3-ol | trans | ~1 | 14 | 72 |

Synthesis of Specific this compound Derivatives and Related Structures

Preparation of 3-Hydroxypipecolic Acids

3-Hydroxypipecolic acids are important pharmacophores found in numerous drugs and bioactive compounds. sci-hub.se Various synthetic strategies have been developed to access the different stereoisomers of this class of compounds.

One highly practical approach describes the synthesis of both enantiomers of 3-hydroxypipecolic acid derivatives. nih.gov A stereodivergent synthesis of 3-hydroxypipecolic acids can be achieved via the ketoreductase-catalyzed dynamic kinetic reduction of cyclic ketoesters. sci-hub.se This biocatalytic method allows for the preparation of all four stereoisomers with high diastereo- and enantioselectivity. sci-hub.se

Chiral pool approaches are also common. For example, (2S,3R)-3-hydroxypipecolic acid has been synthesized from D-glucose. nih.govacs.org Another strategy utilizes d-serine (B559539) to produce the trans-3-hydroxypipecolic acid isomer. acs.org

Other methods include:

A "chiron approach" from D-glucose for the total synthesis of (2S,3R)-3-hydroxypipecolic acid. nih.govacs.org

The use of enantiomeric (2S,3R)- and (2R,3S)-benzyl-6-oxo-2,3-diphenyl-4-morpholinecarboxylates as chiral starting materials for the synthesis of both enantiomers of trans-3-hydroxypipecolic acids. acs.org

An intramolecular reductive cyclization of a conjugated keto-azide intermediate, which is a key step in a stereoselective synthesis of (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid. nih.gov

A one-pot reduction/Grignard addition sequence applied to alkyl proline esters, followed by a ring expansion, provides a short route to 3-hydroxypipecolic acids. thieme-connect.deresearchgate.net

The table below summarizes some of the key synthetic strategies for preparing 3-hydroxypipecolic acids.

| Method | Starting Material/Key Intermediate | Target Stereoisomer(s) |

| Dynamic Kinetic Reduction | Cyclic ketoesters | All four stereoisomers |

| Chiron Approach | D-glucose | (2S,3R)-3-hydroxypipecolic acid |

| Chiral Pool | d-serine | trans-3-hydroxypipecolic acid |

| Intramolecular Reductive Cyclization | Conjugated keto-azide | (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid |

| Reduction/Grignard Addition & Ring Expansion | Alkyl proline esters | Stereodivergent access to 3-hydroxypipecolic acids |

Synthesis of Functionalized this compound Analogs (e.g., N-substituted, ring-substituted)

The synthesis of functionalized this compound analogs, including those with substituents on the piperidine nitrogen (N-substituted) and the phenyl ring (ring-substituted), is crucial for developing new chemical entities. A prominent strategy involves the reaction of a suitable piperidine precursor with a reactive intermediate, such as an epoxide.

For instance, N-substituted analogs can be prepared through the ring-opening of chiral epoxides by a piperidinol. nih.gov A general method involves reacting an optically active epoxide intermediate, such as (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin, with a substituted phenol (B47542) or thiophenol. nih.gov This reaction, often conducted in a solvent like acetonitrile (B52724) with a base such as cesium carbonate, yields a chiral epoxide derivative. nih.gov The subsequent reaction of this derivative with a suitably substituted 4-phenylpiperidin-4-ol under reflux in ethanol (B145695) affords the desired N-substituted diol products. nih.gov While this specific example yields a 4-ol product, the methodology is directly applicable to the synthesis of 3-ol analogs. The yields for these two-step processes typically range from 19% to over 50%. nih.gov A competing reaction that can limit the yield is the ring-opening of the epoxide by the phenoxide nucleophile. nih.gov

Ring-substituted analogs, particularly on the phenyl group, are often synthesized by starting with a correspondingly substituted Grignard reagent or other organometallic precursor during the initial formation of the phenyl-piperidine scaffold.

| Analog Type | General Synthetic Approach | Key Reagents | Typical Overall Yield |

|---|---|---|---|

| N-Substituted | Ring-opening of a chiral epoxide by the piperidine nitrogen. nih.gov | (R)- or (S)-epichlorohydrin, substituted phenols, cesium carbonate. nih.gov | 19-57%. nih.gov |

| Ring-Substituted | Grignard reaction with a substituted phenylmagnesium bromide on a protected piperidone precursor. | Substituted phenylmagnesium bromide, protected piperidone. | Variable |

Approaches to 1-(4-Aminophenyl)piperidin-3-ol (B1319070) and Nitroso Analogs

The synthesis of specific analogs like 1-(4-aminophenyl)piperidin-3-ol often involves multi-step sequences. A common route is the initial coupling of p-nitroaniline with a suitable piperidine precursor, followed by the chemical reduction of the nitro group. researchgate.net The reduction of an aromatic nitro group to an amine can be effectively achieved through palladium-on-carbon (Pd/C) catalyzed hydrogenation. researchgate.net This method is widely used for its efficiency and clean conversion. researchgate.net Another established method for creating N-phenyl piperidines involves the reaction of aniline (B41778) with 1,5-dibromopentane. orgsyn.org

The synthesis of N-nitroso analogs involves the introduction of a nitroso (-N=O) group at the piperidine nitrogen. This transformation is typically achieved through nitrosation using sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as hydrochloric acid (HCl) or acetic acid (AcOH). The reaction proceeds via an electrophilic attack of the nitrosium ion (NO⁺), formed in situ from the protonation of nitrous acid, on the secondary amine of the piperidine ring. The reaction conditions, including temperature and reagent stoichiometry, are critical for maximizing yield and minimizing side reactions like over-oxidation. The process is generally performed at low temperatures (0–10°C) to ensure the stability of the product.

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| NaNO₂ Equivalents | 1.0–1.2 eq | Excess reagent can lead to byproducts and reduced yield. |

| Acid Concentration (HCl) | 2–4 M | Lower concentrations are slow; higher concentrations can promote decomposition. |

| Temperature | 0–10°C | Higher temperatures increase the rate of side reactions. |

| Reaction Time | 2–4 hours | Prolonged reaction times can lead to the formation of nitro derivatives. |

Mechanistic Insights into this compound Synthesis

Reaction Pathway Elucidation

A significant pathway for the synthesis of substituted piperidines involves the ring expansion of smaller heterocyclic systems. researchgate.netwhiterose.ac.uk One well-documented approach is the ring expansion of prolinol derivatives (substituted 2-pyrrolidinemethanols). researchgate.net This transformation proceeds through the formation of a strained aziridinium (B1262131) ion intermediate. researchgate.netwhiterose.ac.uk The regioselectivity of the subsequent nucleophilic attack on this intermediate dictates the final substitution pattern of the resulting piperidine ring and is influenced by the nature of the substituents on the nitrogen atom. researchgate.net

Another mechanistically important approach is the "hydrogen borrowing" cascade, which can be catalyzed by transition metals like iridium. mdpi.com This process involves the oxidation of a diol, followed by intermolecular amination to form a hydroxyamine intermediate, and subsequent intramolecular amination and imine reduction to form the piperidine ring. mdpi.com This method allows for the formation of two new C-N bonds in a single cascade. mdpi.com

Role of Catalysts and Reagents in Stereocontrol

Achieving stereocontrol is paramount in the synthesis of chiral piperidinols. The choice of catalyst and reagents plays a pivotal role in determining the stereochemical outcome of the reaction. Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, are widely used for the stereoselective hydrogenation of pyridinium salts or other unsaturated precursors. mdpi.com For instance, iridium(I) catalysts bearing chiral P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.com Rhodium catalysts have also proven effective in the synthesis of 3-substituted piperidines. mdpi.com

Kinetic resolution is another powerful strategy for obtaining enantiomerically pure compounds. Catalytic kinetic resolution of racemic disubstituted piperidines can be achieved through enantioselective acylation using N-heterocyclic carbene (NHC) catalysts. nih.gov This method relies on the differential reaction rates of the two enantiomers with a chiral acylating agent, allowing for their separation. nih.gov The use of chiral catalysts is a key strategy to minimize racemization during synthesis.

Conformational Effects during Ring Formation

The three-dimensional conformation of the piperidine ring and its precursors can have a profound impact on reaction outcomes, particularly in terms of reactivity and stereoselectivity. nih.gov Detailed studies on the kinetic resolution of disubstituted piperidines have revealed a strong preference for the acylation of conformers in which the substituent at the adjacent (α) position occupies an axial position. nih.gov This conformational preference dictates which enantiomer reacts faster. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, combined with experimental results, have shown that the energy difference between transition states for the reaction of different conformers can explain the observed selectivity. nih.gov For cis- and trans-isomers of the same piperidine derivative, the preferred ground-state conformations can differ significantly, leading to disparate reactivity and selectivity in reactions like catalytic acylation. nih.gov The conformation of intermediates and products is often confirmed experimentally using techniques like 1H NMR spectroscopy and Nuclear Overhauser Effect (NOE) correlation analysis. researchgate.net

Structure Activity Relationship Sar of 3 Phenylpiperidin 3 Ol Scaffolds

Influence of Substituents on Biological Activity and Selectivity

The biological profile of 3-phenylpiperidin-3-ol derivatives can be finely tuned by modifying the substituents at the nitrogen atom, on the phenyl ring, and by altering the hydroxyl group.

The substituent on the piperidine (B6355638) nitrogen plays a critical role in determining the potency and nature of the biological activity. In a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the N-substituent was found to primarily affect antagonist potency and opioid receptor selectivity. acs.org For instance, while N-methyl analogs can act as pure opioid receptor antagonists, replacing the methyl group with a larger substituent like a phenylpropyl group can significantly enhance antagonist potency at μ and δ opioid receptors. acs.orgnih.gov

In the context of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, the conformational restriction of a more flexible N-methylphenethylamine group by incorporating it into an (S)-3-phenylpiperidine structure led to a threefold increase in inhibitory potency. acs.orgresearchgate.net This highlights the importance of the N-substituent in orienting the molecule within the target's binding site.

A study on piperidinol analogs with anti-tuberculosis activity showed that N-alkylation with specific side chains was crucial for their efficacy. nih.gov For example, compounds with N-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl) and N-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl) substituents demonstrated significant anti-tuberculosis activity. nih.gov

Table 1: Impact of N-Substituents on Opioid Receptor Antagonist Potency Data illustrates the change in antagonist potency (Ke, nM) with different N-substituents on a 4-(3-hydroxyphenyl)piperidine (B9838) scaffold.

| Base Scaffold | N-Substituent | μ Receptor Ke (nM) | δ Receptor Ke (nM) | κ Receptor Ke (nM) |

| 4-(3-hydroxyphenyl)piperidine | Methyl | 508 | >10000 | 194 |

| 4-(3-hydroxyphenyl)piperidine | Phenylpropyl | 0.88 | 13.4 | 4.09 |

Effects of Phenyl Ring Modifications

Modifications to the phenyl ring are a key strategy for modulating the activity and selectivity of this compound derivatives. The position and nature of substituents on the phenyl ring can influence binding affinity and functional activity.

In the development of kappa opioid receptor (KOR) antagonists based on the JDTic scaffold, which contains a 4-(3-hydroxyphenyl)piperidine moiety, replacement of the 3-hydroxyl group on the phenyl ring with hydrogen, fluorine, or chlorine resulted in potent and selective KOR antagonists. nih.govacs.org This suggests that while a substituent at this position is important, a hydroxyl group is not strictly necessary for high affinity. nih.gov

For a series of pyrazole (B372694) derivatives incorporating a 4-phenylpiperidin-4-ol (B156043) moiety, the presence of chloro and fluoro substituents on the phenyl rings was associated with promising in-vitro antifungal and antibacterial activities. icm.edu.pl The lipophilicity conferred by these halogenated phenyl groups is thought to enhance pharmacological activity. icm.edu.pl In another study, 3,5-disubstitution on the phenyl ring of phenyl-piperidines was found to significantly increase their potency in modulating dopamine (B1211576) neurotransmission compared to mono- or 3,4-disubstituted analogs. google.com

The tertiary hydroxyl group at the C3 position of the piperidine ring is a critical functional group that significantly influences the pharmacological profile of these compounds, primarily through its ability to form hydrogen bonds with biological targets. icm.edu.pl

The replacement of an ester group with a hydroxyl group in a series of diphenoxylate analogs led to a compound with improved activity as a Kv1.3 potassium channel blocker. nih.gov This highlights the favorable contribution of the hydroxyl group to the binding affinity. In another example, the hydroxyl groups on the 4-hydroxy-4-phenylpiperidinyl moieties of a CGRP receptor antagonist were found to be crucial for receptor affinity, with their replacement leading to a significant reduction in potency.

Stereochemical Requirements for Target Interaction

The relative and absolute stereochemistry of this compound analogs often dictates their pharmacological properties. For example, in the case of N-substituted 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the trans-isomers are pure opioid antagonists, whereas the cis-isomer exhibits mixed agonist-antagonist properties. acs.orgnih.gov Furthermore, within the trans-diastereomers, the (3R,4R)-enantiomer is a more potent opioid antagonist than the (3S,4S)-enantiomer. acs.orgnih.gov

This stereoselectivity is also evident in inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). The (S)-enantiomer of a 3-phenylpiperidine (B1330008) derivative was found to be more potent than the (R)-enantiomer, leading to the development of a highly potent inhibitor. acs.orgresearchgate.net Similarly, the synthesis of neurokinin-1 (NK-1) receptor antagonists like L-733,060 requires a specific stereochemistry (2S,3R) in the 3-hydroxy-2-phenylpiperidine (B8720784) core for optimal activity. researchgate.net

Table 2: Stereoisomer Activity at Opioid Receptors A comparison of the functional properties of stereoisomers of N-methyl-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine.

| Isomer | Stereochemistry | Functional Activity |

| trans | (3R,4R) | Pure antagonist (more potent) |

| trans | (3S,4S) | Pure antagonist (less potent) |

| cis | - | Mixed agonist-antagonist |

Conformational Analysis and its Correlation with Biological Response

The preferred conformation of the piperidine ring and the orientation of its substituents are intrinsically linked to biological activity. The piperidine ring typically adopts a chair conformation, and the preference for substituents to be in axial or equatorial positions can significantly impact receptor binding.

Carbon-13 NMR studies have been instrumental in elucidating the conformational preferences of 4-phenylpiperidine (B165713) derivatives. cdnsciencepub.com For some analogs, an axial orientation of the 4-phenyl group is the preferred conformation. cdnsciencepub.com The conformation of the piperidine ring can also be influenced by the nature of the N-substituent. researchgate.net For example, N-protecting groups can induce conformational changes that affect the accessibility of the molecule for binding. researchgate.net

The interplay of various forces, including electrostatic interactions, hyperconjugation, and steric factors, governs the conformational behavior of substituted piperidines. d-nb.info In fluorinated piperidines, for instance, there can be a preference for an axial orientation of the fluorine atom due to hyperconjugative and electrostatic effects. d-nb.info Understanding these conformational preferences is crucial for designing ligands that present the optimal geometry for interaction with their biological target. researchgate.net

Pharmacophoric Elements Derived from this compound Structures

The this compound scaffold is a privileged structural motif found in a variety of biologically active compounds. Its inherent three-dimensional structure and the presence of key functional groups allow it to interact with a diverse range of biological targets. A pharmacophore, defined as the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific target, can be derived from this scaffold to guide the design of new therapeutic agents. researchgate.net The key features typically include hydrogen bond donors and acceptors, hydrophobic regions, and ionizable groups that facilitate binding. researchgate.net

Identification of Key Binding Motifs

The pharmacophoric model for the this compound scaffold is characterized by several key binding motifs that are crucial for its biological activity. These motifs arise from the specific arrangement of its constituent parts: the phenyl group, the piperidine ring, and the tertiary alcohol.

The Phenyl Group: This aromatic ring primarily serves as a hydrophobic region. It can engage in van der Waals forces, π-π stacking, or hydrophobic interactions within the binding pockets of target proteins. The position and substitution pattern on this ring are critical variables for modulating binding affinity and selectivity.

The Piperidine Ring: As a nitrogen-containing heterocycle, the piperidine ring is a cornerstone of the pharmacophore. icm.edu.pl The nitrogen atom, being a Lewis base, can act as a hydrogen bond acceptor. icm.edu.pl At physiological pH, this nitrogen is often protonated, forming a positively charged ammonium (B1175870) ion, which can establish strong ionic interactions or salt bridges with acidic amino acid residues (e.g., aspartate or glutamate) in the target's active site. The ring's chair conformation provides a rigid, three-dimensional framework that orients the other functional groups in a defined spatial arrangement. mdpi.com

The Tertiary Hydroxyl Group: The hydroxyl (-OH) group at the C3 position is a versatile feature, capable of acting as both a hydrogen bond donor and a hydrogen bond acceptor. This dual capacity allows for specific and directional interactions with the target protein, significantly contributing to binding energy and specificity.

The Chiral Center (C3): The carbon atom to which both the phenyl and hydroxyl groups are attached is a stereocenter. The absolute configuration (R or S) at this center is often a determining factor for biological activity. Enantiomers can exhibit vastly different potencies and selectivities, as the precise spatial orientation of the phenyl and hydroxyl groups is critical for a proper fit into the chiral binding site of a protein. Studies have shown that using a specific enantiomer, such as (S)-3-phenylpiperidine, can lead to a significant increase in inhibitory potency. acs.orgresearchgate.net

These fundamental motifs—hydrophobic, cationic/hydrogen-bond accepting, and hydrogen-bond donating/accepting—and their specific stereochemical arrangement constitute the core pharmacophore of the this compound scaffold.

Optimization for Specific Biological Targets

The versatility of the this compound pharmacophore allows for its optimization to target a range of distinct proteins. By systematically modifying the core structure, researchers have developed potent and selective ligands for various biological targets.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition:

The 3-phenylpiperidine moiety has been instrumental in the development of potent inhibitors for NAPE-PLD, an enzyme involved in the biosynthesis of bioactive lipid mediators. researchgate.net In a notable study, researchers optimized a series of pyrimidine-4-carboxamides. acs.orgresearchgate.net The replacement of a more flexible N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine moiety resulted in a threefold increase in inhibitory potency. researchgate.net Further optimization led to the discovery of LEI-401, a nanomolar potent inhibitor with drug-like properties. acs.orgresearchgate.net The (S)-configuration of the phenylpiperidine was found to be crucial for this high activity. acs.org

Table 1: Structure-Activity Relationship (SAR) of Pyrimidine-4-Carboxamides as NAPE-PLD Inhibitors

This table is based on data presented in the Journal of Medicinal Chemistry (2020), detailing the development of LEI-401. acs.org

| Compound | R1 | R2 | R3 | pIC50 (hNAPE-PLD) |

| Hit Compound | Cyclopropylmethyl | N-Methylphenethylamine | Morpholine | 5.30 ± 0.05 |

| Analog 1 | Cyclopropylmethyl | (S)-3-Phenylpiperidine | Morpholine | 5.79 ± 0.05 |

| Analog 2 | Cyclopropylmethyl | (R)-3-Phenylpiperidine | Morpholine | 5.26 ± 0.04 |

| LEI-401 (1) | Cyclopropylmethyl | (S)-3-Phenylpiperidine | (S)-3-Hydroxypyrrolidine | 7.14 ± 0.04 |

Anti-Tuberculosis Agents:

The related 4-aryl-4-piperidinol core has been identified as a promising scaffold for developing agents against tuberculosis. nih.gov A high-throughput screening identified a piperidinol compound with significant anti-tuberculosis activity (MIC 1.5 μg/mL). nih.gov This led to the synthesis of an optimization library to establish a structure-activity relationship. nih.gov While this work focused on the 4-ol isomer, the principles of modifying the aryl ring and the piperidine nitrogen substituent are directly applicable to the 3-ol scaffold. Modifications to the phenoxy ring attached to the N-propyl side chain and substitutions on the phenyl ring at the C4 position were explored to enhance potency. nih.gov

Table 2: Anti-tuberculosis Activity of Selected 4-Phenylpiperidin-4-ol Analogs

This table is based on data from a study on piperidinol analogs with anti-tuberculosis activity. nih.gov

| Compound | Structure (R Group on N-propyl-2-hydroxy side chain) | MIC (μg/mL) |

| Hit (1) | 4-Chloro-3-(trifluoromethyl)phenyl at C4, unsubstituted phenoxy | 1.5 |

| 2 | 4-Chloro-3-(trifluoromethyl)phenyl at C4, unsubstituted phenoxy (racemate) | > 100 |

| 4m | 4-Chloro-3-(trifluoromethyl)phenyl at C4, 4-(trifluoromethyl)phenoxy (S-enantiomer) | 0.78 |

| 4n | 4-Chloro-3-(trifluoromethyl)phenyl at C4, 4-(trifluoromethyl)phenoxy (R-enantiomer) | 0.78 |

These examples demonstrate that the this compound scaffold serves as a robust foundation for drug discovery. By identifying the key binding motifs and systematically optimizing the structure, it is possible to develop potent and selective modulators for a wide array of biological targets.

Pharmacological and Biological Activities of 3 Phenylpiperidin 3 Ol and Analogs

Modulation of Neurotransmitter Systems

Analogs of 3-phenylpiperidine (B1330008) have been extensively studied for their interaction with the dopaminergic system, particularly the D3 dopamine (B1211576) receptor (D3R) and the dopamine transporter (DAT). The D3R is a G-protein coupled receptor implicated in cognition, motivation, and emotion, making it a target for neuropsychiatric disorders. The DAT, a transmembrane protein, is responsible for the reuptake of dopamine from the synaptic cleft and is a primary target for psychostimulants and some antidepressants. mdpi.comnih.gov

Research has focused on developing D3R-selective ligands to minimize the side effects associated with D2 receptor activity. Substituted N-phenylpiperazine analogs have shown high affinity for the D3R. For instance, compounds with a 4-(thiophen-3-yl)benzamide (B12553508) moiety attached to a phenylpiperazine have yielded ligands with subnanomolar affinity for the human D3 receptor and high selectivity over the D2 receptor. mdpi.com One such analog, LS-3-134, demonstrates a high binding affinity for the human D3 receptor with a Ki value of 0.17 nM and over 150-fold selectivity versus the D2 receptor. mdpi.com Another compound, WW-III-55, while having a lower affinity for D3 receptors (Ki of approx. 20 nM), shows an even greater selectivity of over 800-fold compared to the D2 receptor. mdpi.com

Modifications to the N-benzylpiperidine structure have also yielded potent and selective ligands for the DAT. acs.org Structure-activity relationship studies on 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogs revealed that introducing strong electron-withdrawing substituents, such as nitro or fluoro groups, on the N-benzyl portion enhanced both potency and selectivity for the DAT over the serotonin (B10506) transporter (SERT). acs.orgnih.gov For example, compound 11b (with an R = NO2 substituent) was found to be highly potent with an IC50 of 16.4 nM and a SERT/DAT selectivity of 108. acs.org Bioisosteric replacement of a phenyl ring with a thiophene (B33073) ring also produced highly potent compounds. nih.gov

Dopamine D3 Receptor and Transporter Binding Affinities of Selected Phenylpiperidine Analogs

| Compound | Target | Binding Affinity (Ki, nM) | Selectivity (D2R Ki/D3R Ki) | Reference |

|---|---|---|---|---|

| LS-3-134 | D3 Receptor | 0.17 | >150 | mdpi.com |

| WW-III-55 | D3 Receptor | ~20 | >800 | mdpi.com |

| MC-25-41 | D3 Receptor | 0.5 | 1,486 | mdpi.com |

| BP1.4979 | D3 Receptor | ~1 | ~200 | mdpi.com |

| Compound 11b (R=NO2) | Dopamine Transporter (DAT) | 16.4 (IC50) | 108 (SERT/DAT) | acs.org |

| Compound 9 | Dopamine Transporter (DAT) | 6.6 (IC50) | 33.8 (DAT/SERT) | nih.gov |

The serotonin transporter (SERT) is a key regulator of serotonergic neurotransmission and the primary target for many antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs). nih.govfrontiersin.org Phenylpiperidine derivatives have been investigated as potential SERT inhibitors.

In a search for new dual-acting agents, benzothiazole (B30560) derivatives containing a piperazine (B1678402) moiety were evaluated for their binding affinity at SERT. nih.gov It was found that modifications to the piperazine ring and its substituents significantly influenced affinity. For instance, removing the N-1 nitrogen from the piperazine ring in one analog to form compound 15 improved binding affinity at both the 5-HT1A receptor and SERT. nih.gov

Furthermore, structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogs, which are potent dopamine transporter (DAT) ligands, also assessed their binding to SERT to determine selectivity. nih.gov These studies aim to develop DAT-selective ligands with minimal interaction at SERT. Some of these analogs showed high selectivity for DAT over SERT, indicating that the phenylpiperidine scaffold can be fine-tuned to target specific monoamine transporters. acs.orgnih.gov A computational and experimental study on 4-(benzyloxy)-4-phenylpiperidine analogs identified them as potent SERT inhibitors, with one compound (20b) showing higher affinity for SERT in human platelets than the established SSRI, paroxetine. acs.org

Serotonin Transporter (SERT) Binding Affinities of Selected Phenylpiperidine Analogs

| Compound | Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Compound 23 | 5-HT2A Receptor / SERT | 3.4 (5-HT2A) | nih.gov |

| Compound 15 | 5-HT1A Receptor / SERT | Improved affinity at both | nih.gov |

| Compound 20b | SERT | Higher than paroxetine | acs.org |

The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a well-established pharmacophore for opioid receptor antagonists. ebi.ac.uk Analogs based on this structure have been developed that exhibit potent and selective antagonism at the kappa opioid receptor (KOR), a receptor involved in pain, mood, and addiction. unibo.it

JDTic, a derivative of this scaffold, is a highly potent and selective KOR antagonist with a binding affinity (Ki) of 0.3 nM for the kappa receptor and a functional antagonist inhibitory constant (Ki) of 0.006 nM. nih.govacs.org It demonstrates high selectivity over mu and delta opioid receptors. nih.govacs.org Further studies on JDTic analogs showed that removing the 3-methyl group from the piperidine (B6355638) ring still resulted in a potent and selective KOR antagonist, though it was 35-times less potent than JDTic itself. nih.gov Another analog, where the 3-hydroxyl group on the tetrahydroisoquinoline portion of JDTic was replaced with a fluoro group, also maintained pure antagonist properties and high selectivity for the KOR. nih.gov These findings indicate that while certain structural features are crucial for maximal potency, the core piperidine scaffold is key to the KOR antagonist activity. acs.org

Kappa Opioid Receptor (KOR) Antagonist Activity of Selected (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine Analogs

| Compound | Target | Binding Affinity (Ki, nM) | Functional Antagonism (Ke, nM) | Selectivity (μ/κ, δ/κ ratios) | Reference |

|---|---|---|---|---|---|

| JDTic (10) | KOR | 0.3 | 0.006 | μ/κ = 570, δ/κ > 16600 | nih.govacs.org |

| Compound 4a | KOR | - | 0.69 | - | nih.gov |

| Compound 4b | KOR | - | 0.18 | - | nih.gov |

| LY255582 (11) | μ, κ, δ Receptors | - | Potent antagonist | Non-selective | ebi.ac.uk |

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is involved in pain, inflammation, and emesis. nih.gov Phenylpiperidine derivatives have been instrumental in the development of potent and selective NK1 receptor antagonists. wikipedia.org

A key compound in this class is CP-99,994, which features a (2S,3S)-cis-3-(2-methoxybenzylamino)-2-phenylpiperidine structure. nih.gov This compound, along with clinically used drugs like aprepitant (B1667566) and netupitant, binds to the NK1 receptor and induces a specific receptor conformation that blocks its activation. nih.govnih.gov Crystal structures have revealed the detailed molecular interactions between these antagonists and the receptor. nih.govrcsb.orgpdbj.org The development of these compounds has confirmed that the phenylpiperidine core is a privileged structure for achieving high-affinity antagonism at the NK1 receptor, with studies showing that the dihedral angle between the substituents at the C-2 and C-3 positions of the piperidine ring is critical for activity. wikipedia.org

Binding Affinities of Phenylpiperidine-based NK1 Receptor Antagonists

| Compound | Target | Binding Affinity | Comments | Reference |

|---|---|---|---|---|

| CP-99,994 | NK1 Receptor | High affinity and selectivity | Progenitor antagonist, valuable pharmacological tool. | nih.gov |

| Aprepitant | NK1 Receptor | High affinity | Clinically used antiemetic. | nih.govnih.gov |

| Netupitant | NK1 Receptor | High binding affinity | Clinically used antiemetic with a long half-life. | nih.govamegroups.org |

| L-732,138 | NK1 Receptor | IC50 = 2.3 nM (human) | >1000-fold selectivity over NK2 and NK3 receptors. | medchemexpress.com |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are a primary therapeutic strategy for Alzheimer's disease. nih.gov A series of N-substituted piperidine-3-carbohydrazide-hydrazones have been synthesized and evaluated as cholinesterase inhibitors. nih.gov

These studies revealed that the compounds generally exhibited moderate to good inhibitory activity against either AChE or BChE. nih.gov The potency was influenced by the substituents on both the piperidine nitrogen and the hydrazone moiety. For example, compound 3g, a nitro-substituted derivative, was the most potent against AChE with an IC50 value of 4.32 µM, while compound 3j was the most potent against BuChE with an IC50 of 1.27 µM. nih.gov Kinetic studies indicated a mixed-type inhibition for these potent compounds. nih.gov Further research on similar N-benzylpiperidine-3/4-carbohydrazide-hydrazones confirmed that this chemical class can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.gov

Cholinesterase Inhibitory Activity of Piperidine-3-carbohydrazide-hydrazone Analogs

| Compound | Target Enzyme | Inhibitory Concentration (IC50, µM) | Reference |

|---|---|---|---|

| 3g | AChE | 4.32 | nih.gov |

| 3j | BuChE | 1.27 | nih.gov |

| 1g | eeAChE | 5.68 - 11.35 (range for series) | nih.gov |

| 1j | BuChE | Good to moderate activity | nih.gov |

Enzyme and Protein Interactions

Beyond neurotransmitter systems, analogs of 3-phenylpiperidine interact with other enzymes and proteins, leading to a variety of biological activities.

A study of 3-phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones reported moderate antiviral activity for some derivatives. mdpi.comnih.gov Specifically, the benzyl (B1604629) (3f) and fluorophenyl (3g) derivatives showed protective effects against Coxsackievirus B2 (CVB-2), and compound 3g was also active against Herpes Simplex Virus-1 (HSV-1). nih.gov The same study also evaluated the antibacterial and antifungal activities of these compounds, finding that several derivatives possessed antimicrobial properties. mdpi.comnih.gov

The versatility of the piperidine scaffold is further demonstrated by the discovery of derivatives with anti-tuberculosis and anticancer potential, suggesting interactions with microbial enzymes or proteins involved in cell proliferation. who.int

Mechanistic Studies of Enzyme Inhibition

The inhibition of enzymes by small molecules is a cornerstone of drug discovery. The mechanisms by which these inhibitions occur can be broadly categorized as competitive, non-competitive, uncompetitive, or mixed-type, each defined by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. bgc.ac.innih.gov Mechanistic studies are crucial for understanding an inhibitor's mode of action and for optimizing its therapeutic potential. researchgate.net

Competitive Inhibition : The inhibitor binds to the active site of the free enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. bgc.ac.in

Non-competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This binding alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding. bgc.ac.innih.gov

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to the product. This type of inhibition is more effective at higher substrate concentrations. bgc.ac.innih.gov

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site, affecting both substrate binding (Km) and the maximum reaction rate (Vmax). nih.gov

Studies on analogs of 3-phenylpiperidin-3-ol have revealed insights into these mechanisms. For instance, in the study of soluble epoxide hydrolase (sEH), certain derivatives were found to inhibit the enzyme through a non-competitive mode. researchgate.net Similarly, the inhibition of butyrylcholinesterase by some piperidine derivatives was identified as competitive, with the inhibitor interacting directly with the active site. researchgate.net In the context of multi-substrate reactions, a dead-end inhibitor targeting the binding site of one substrate can produce mixed-type, non-competitive, or uncompetitive inhibition patterns when assayed against the other substrate. nih.gov

A notable example of mechanism-based inhibition involves finasteride, which targets steroid 5α-reductase. It acts as a substrate for the enzyme, but is converted into a potent bisubstrate analog inhibitor (NADP-dihydrofinasteride) that binds very tightly to the enzyme, leading to its inactivation. pfsfoundation.org This mechanism-based approach, where the enzyme catalyzes its own inhibition, highlights a sophisticated strategy for achieving potent and specific enzyme inhibition. pfsfoundation.org

Ligand-Protein Binding Characterization

Understanding the interaction between a ligand, such as this compound or its analogs, and its target protein is fundamental to drug design. nih.gov This characterization involves identifying the binding site and elucidating the specific molecular interactions that stabilize the ligand-protein complex. Computational techniques like molecular docking and molecular dynamics simulations are powerful tools for predicting and analyzing these interactions. researchgate.netnih.gov

The surface of a protein is irregular, featuring clefts and pockets that can serve as binding sites for small molecules. tdx.cat The goal is to design ligands that fit snugly into these pockets and form favorable interactions. nih.gov Molecular docking simulations can predict the preferred orientation of a ligand within a protein's binding site and estimate the binding affinity. researchgate.net For example, in silico studies of a 4-phenylpiperidin-4-ol (B156043) substituted pyrazole (B372694) derivative revealed strong binding interactions with key proteins like DNA Gyrase and Lanosterol 14 α-demethylase. researchgate.net These studies help to correlate a compound's structure with its biological activity. researchgate.net

Experimental methods are used to validate and quantify these interactions. Radioligand binding assays, for instance, are used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). nih.gov Kinetic studies can measure the association (kon) and dissociation (koff) rate constants of the ligand-receptor interaction. nih.gov For example, the binding of a radiolabeled arylamide phenylpiperazine derivative to D3 dopamine receptors was characterized, revealing high affinity and providing detailed kinetic data. nih.gov

The specific chemical features of the ligand are critical for binding. The piperidinone core can provide a rigid scaffold, while various substituents can form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with amino acid residues in the binding pocket, enhancing affinity and selectivity.

Anti-infective Properties

Several analogs of this compound have demonstrated notable antifungal properties against a range of pathogenic fungi. The piperidine nucleus is a common feature in many compounds with pharmaceutical applications. academicjournals.org

A study involving a 4-phenylpiperidin-4-ol substituted pyrazole (CHP) showed promising in vitro antifungal activity, which was attributed to the presence of the 4-phenylpiperidin-4-ol moiety. researchgate.neticm.edu.plicm.edu.pl Similarly, other piperidine derivatives have been tested against fungi such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans, showing varying degrees of inhibition. academicjournals.org For example, certain 3-phenylaminoquinolinium and 3-phenylaminopyridinium derivatives, designed as ring-opened analogs of the alkaloid cryptolepine, were found to be potent antifungal agents against C. albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov

The effectiveness of these compounds is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Antifungal Activity of Selected Piperidine Analogs

| Compound/Analog | Fungal Strain | Activity (MIC or Inhibition Zone) | Reference |

|---|---|---|---|

| 3-Phenylpropanoic Acid Derivative (Compound 1) | Candida albicans | Modest effect (6-9 mm inhibition zone) | nih.gov |

| Diketopiperazine Alkaloids (Compounds 6 & 7) | Candida albicans | Good activity (12-14 mm inhibition zones), MIC of 32 µg/mL | nih.gov |

| 4-Phenylpiperidin-4-ol Substituted Pyrazole (CHP) | Various fungi | Promising in vitro activity | researchgate.neticm.edu.plicm.edu.pl |

| Piperidine Derivatives (Compounds 5, 6, 9, 10) | A. niger, A. flavus, S. cerevisiae, C. albicans | Varying degrees of inhibition | academicjournals.org |

The search for new antibacterial agents is critical due to rising antimicrobial resistance. biomedpharmajournal.org Piperidine-containing compounds have been explored as a source of new antibacterial drugs. mdpi.comresearchgate.net

Derivatives of 3-phenylpropanoic acid have demonstrated significant and selective activity against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. nih.gov A synthesized 4-phenylpiperidin-4-ol substituted pyrazole (CHP) also exhibited promising antibacterial effects. researchgate.neticm.edu.plicm.edu.pl The antibacterial activity is often evaluated using methods like disk diffusion, which measures the zone of inhibition around a disk containing the compound, or microdilution methods to determine the MIC. nih.govbiomedpharmajournal.orgscielo.br

The structural features of these analogs play a crucial role in their activity. For instance, different substitutions on the piperidine ring or associated aromatic groups can significantly alter the antibacterial spectrum and potency.

Table 2: Antibacterial Activity of Selected Piperidine Analogs

| Compound/Analog | Bacterial Strain | Activity (MIC or Inhibition Zone) | Reference |

|---|---|---|---|

| 3-Phenylpropanoic Acid Derivative (Compound 1) | E. coli | MIC of 16 µg/mL; 23 mm inhibition zone | nih.gov |

| 3-Phenylpropanoic Acid Derivative (Compound 1) | S. aureus | 17 mm inhibition zone | nih.gov |

| 3-Phenylpropanoic Acid Derivatives (Compounds 2 & 3) | E. coli, S. aureus | MIC of 32–64 µg/mL; 12-20 mm inhibition zones | nih.gov |

| Auranofin Analogs (MS-40S, MS-40) | Burkholderia cenocepacia | Bactericidal activity | mdpi.com |

| Piperidin-4-one Derivatives | S. aureus, E. coli, B. subtilis | Significant activity compared to ampicillin | biomedpharmajournal.org |

Anti-proliferative Effects

Piperidine and its derivatives have been investigated for their anticancer properties, demonstrating the ability to inhibit the proliferation of various cancer cells. nih.gov These compounds can induce cell cycle arrest and apoptosis (programmed cell death) through the modulation of key signaling pathways. nih.govmdpi.com

The anti-proliferative effect is often dose- and time-dependent. For example, studies on phenolic acids, which share structural motifs with some piperidine analogs, showed a dose-dependent inhibition of T47D human breast cancer cell growth. nih.gov Caffeic acid was found to be a potent inhibitor of cell growth in this study. nih.gov Similarly, piperine, a piperidine-containing natural product, has been shown to inhibit the proliferation of ovarian cancer cells by inducing apoptosis and causing cell cycle arrest at the G2/M phase. nih.gov

The mechanism behind these anti-proliferative effects can involve the inhibition of critical enzymes or signaling pathways necessary for cancer cell survival and growth, such as the PI3K/Akt pathway. nih.govfrontiersin.org The potential of these compounds is often assessed by determining their IC₅₀ value, which is the concentration required to inhibit the growth of 50% of the cancer cells. For instance, an epiphytic orchid extract showed significant cancer cell growth inhibition with IC₅₀ values ranging from 26.211 µg/mL to 59.061 µg/mL against different cell lines. typeset.io

While direct studies on this compound are limited in the provided context, the broad anti-proliferative activity of the wider piperidine class suggests a promising area for further investigation. mdpi.comtandfonline.com

Neuroprotective Potential

Analogs of this compound have emerged as compounds of interest for their neuroprotective capabilities. The core structure is found in molecules designed to treat a range of neurological and neurodegenerative disorders. google.co.ugontosight.ai The invention of 4-substituted piperidine analogs has been specifically directed towards their use as neuroprotective agents for conditions such as stroke, cerebral ischemia, central nervous system trauma, and neurodegenerative disorders including Alzheimer's Disease, Parkinsonism, and Huntington's Disease. google.co.ug

One of the primary mechanisms underlying this neuroprotective potential is the selective antagonism of N-methyl-D-aspartate (NMDA) receptor subtypes. google.co.ug Overactivation of NMDA receptors leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is a common pathway of cell death in many neurological conditions. By selectively blocking certain NMDA receptor subtypes, these piperidine analogs can mitigate excitotoxic damage. google.co.ug

Additionally, the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), is another target for neuroprotection. nih.gov Agonists of the σ1 receptor, which can include piperidin-3-ol structures, have demonstrated potent cell-protective effects by modulating ER stress and oxidative stress, both of which are key contributors to neurodegeneration. nih.gov

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. nih.govnih.gov Under normal physiological conditions, the repressor protein Keap1 binds to the transcription factor Nrf2, targeting it for degradation. nih.govmsjonline.org In response to oxidative or electrophilic stress, this bond is disrupted, allowing Nrf2 to translocate to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of cytoprotective and antioxidant enzymes. nih.govmdpi.com

The interaction of this compound analogs with this pathway represents a significant antioxidant mechanism. As mentioned, in silico studies of a 4-phenylpiperidin-4-ol substituted pyrazole (CHP) revealed strong binding interactions with the KEAP1-NRF2 complex. researchgate.net This suggests a mechanism wherein the compound could modulate the pathway, potentially promoting the release and activation of Nrf2, thereby enhancing the cell's antioxidant defenses. researchgate.net

Another related mechanism involves chalcone-based derivatives, some of which share structural features with piperidine analogs. Chalcones containing an α,β-unsaturated carbonyl moiety can act as Michael acceptors and interfere with the Keap1-Nrf2 binding by modifying cysteine residues on Keap1. mdpi.com This interference leads to the activation of the Nrf2 signaling pathway and the subsequent expression of protective genes. mdpi.com This suggests that analogs of this compound possessing similar electrophilic features could also leverage the NRF2-KEAP1 pathway to exert antioxidant effects.

| Component | Function in the Pathway |

|---|---|

| NRF2 (Nuclear factor erythroid 2-related factor 2) | A transcription factor that regulates the expression of antioxidant and cytoprotective genes. nih.govmsjonline.org |

| KEAP1 (Kelch-like ECH-associated protein 1) | A repressor protein that sequesters NRF2 in the cytoplasm under basal conditions, leading to its degradation. nih.govmsjonline.org |

| ARE (Antioxidant Response Element) | A specific DNA sequence in the promoter region of target genes to which NRF2 binds to initiate transcription. nih.gov |

Cognitive enhancers, also known as nootropics, are substances that can improve cognitive functions such as memory, attention, and executive function. healthopenresearch.orgmdpi.com The potential for this compound and its analogs to act as cognitive enhancers is intrinsically linked to their neuroprotective mechanisms. By preventing neuronal damage and death associated with neurodegenerative diseases like Alzheimer's, these compounds can help preserve the neural circuits essential for cognitive processes. google.co.ug

The therapeutic use of these compounds for dementia and other neurodegenerative disorders is based on their ability to modulate neurotransmitter systems and protect brain cells. google.co.ug For example, the action of piperidine derivatives as NMDA receptor antagonists not only provides neuroprotection but also influences synaptic plasticity and memory formation, which are fundamental to cognition. google.co.ug Furthermore, research into other cognitive enhancers has shown that modulating dopamine and noradrenaline levels in the prefrontal cortex can improve attention and executive functions. mdpi.com While direct studies of this compound for cognitive enhancement in healthy individuals are limited, its therapeutic applications in treating cognitive decline suggest a significant role in modulating the biological basis of cognition. google.co.ughealthopenresearch.org

Mechanistic Investigations of 3 Phenylpiperidin 3 Ol Action at the Molecular and Cellular Level

Receptor Binding Kinetics and Thermodynamics

Scientific literature detailing the receptor binding kinetics and thermodynamics of 3-Phenylpiperidin-3-ol is not available.

Association and Dissociation Rates

There are no published studies that have determined the association (k_on) and dissociation (k_off) rates of this compound for any specific biological target.

Equilibrium Saturation Isotherm Studies

No equilibrium saturation isotherm studies for this compound have been found in the scientific literature. Consequently, key parameters such as the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max) remain undetermined.

Intracellular Signaling Pathway Modulation

There is a lack of specific research on the effects of this compound on intracellular signaling pathways.

MAPK Pathway Involvement

No studies have been identified that investigate the involvement of this compound in the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.

p53 Signaling Axis

There is no available research data on the interaction of this compound with the p53 signaling axis.

Cellular Target Engagement

The definitive identification of molecular targets within a cellular context is fundamental to understanding the pharmacological mechanism of any compound. For this compound, elucidating its direct binding partners is a prerequisite for interpreting its biological effects. Advanced biophysical techniques enable the precise, quantitative measurement of these interactions in real-time and at atomic resolution, providing a clear picture of target engagement. researchgate.netdigitellinc.com

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real-time. bioradiations.commercodia.com The method allows for the precise determination of the rates at which a compound associates with its target and subsequently dissociates, providing crucial insights into the binding dynamics. nih.gov

In a typical SPR experiment to characterize this compound, a purified target protein (e.g., a receptor or enzyme) is immobilized on the surface of a sensor chip. cnr.it A solution containing this compound is then flowed over this surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. bioradiations.comcnr.it This change is recorded in a sensorgram, a plot of the response signal over time.

From the sensorgram, several key kinetic parameters can be calculated:

Association Rate Constant (kₐ or kₒₙ): This value quantifies the rate at which the compound-receptor complex is formed.

Dissociation Rate Constant (kₑ or kₒff): This value measures the stability of the complex, indicating how quickly the compound dissociates from its target.

Equilibrium Dissociation Constant (Kₑ): Calculated as the ratio of kₑ/kₐ, the Kₑ value reflects the affinity of the compound for its target. A lower Kₑ indicates a higher binding affinity. mercodia.com

While specific experimental data for this compound is not extensively available in public literature, the table below illustrates the type of data that would be generated from an SPR analysis for a hypothetical interaction with a target receptor.

| Parameter | Value | Description |

|---|---|---|

| Association Rate (kₐ) (M⁻¹s⁻¹) | 1.5 x 10⁵ | Rate of complex formation. |

| Dissociation Rate (kₑ) (s⁻¹) | 3.0 x 10⁻³ | Rate of complex decay. |

| Affinity (Kₑ) (nM) | 20 | Overall strength of the binding interaction. |

To visualize the precise binding mode of this compound, high-resolution structural techniques are employed. Cryo-electron microscopy (Cryo-EM) has become a dominant method in structural biology for determining the three-dimensional structure of protein-ligand complexes in a near-native, hydrated state. researchgate.net

The process involves flash-freezing a purified solution of the target receptor pre-incubated with this compound. nih.gov This vitrified sample is then imaged using a transmission electron microscope. A massive dataset of two-dimensional projection images of individual complexes is collected and computationally reconstructed to generate a high-resolution 3D density map. frontiersin.org

A successfully resolved Cryo-EM structure of a this compound-receptor complex would provide atomic-level detail, revealing:

The exact conformation (pose) of this compound within the receptor's binding pocket.

The specific amino acid residues of the receptor that are in direct contact with the compound.